molecular formula C9H13NO B098688 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-74-1

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B098688
CAS No.: 18870-74-1
M. Wt: 151.21 g/mol
InChI Key: NWDZDFOKSUDVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Pyrrole derivatives, including structures similar to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, are instrumental in the development of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, showcase the versatility of pyrrole-based compounds in forming dimeric structures capable of hosting various guest molecules. This functionality underscores the importance of pyrrole derivatives in creating new materials with potential applications in molecular recognition, sensor technology, and catalysis (Ballester, 2011).

Bioactive Compounds and Biomarkers

Research into pyrrole derivatives extends into bioactivity and biomarker identification, where these compounds play roles in understanding and potentially treating health issues related to tobacco use and cancer. Certain pyrrole derivatives have been studied for their biomarker potential in identifying carcinogen exposure, indicating the applicability of pyrrole-based chemicals in medical and toxicological research (Hecht, 2002).

Green Chemistry and Sustainable Materials

The field of green chemistry benefits from research into pyrrole derivatives, particularly in synthesizing and utilizing bio-based polymers and materials. These compounds, derived from renewable resources, demonstrate the potential for creating environmentally friendly materials with wide-ranging applications from packaging to automotive parts, aligning with sustainability goals (Chernyshev, Ananikov, & Kravchenko, 2017).

Heterocyclic Chemistry Innovation

Pyrrole derivatives, due to their varied and versatile reactivity, are key subjects in heterocyclic chemistry. They offer pathways to synthesize novel compounds with unique optical, electronic, and structural properties. This versatility indicates the potential of compounds like this compound in pioneering new materials and chemicals with advanced functionalities (Grzybowski & Gryko, 2015).

Safety and Hazards

The safety data sheet for pyrrole, a related compound, indicates that it is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Properties

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZDFOKSUDVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390018
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18870-74-1
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.